2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol achieves yields of 43–86% with high purity (>95% HPLC) and tolerates diverse substituents, including halogens, alkyl groups, and methoxy derivatives .
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H32N2O4/c1-6-14-32-20-10-8-19(9-11-20)24-23-25(30)21-15-17(2)18(3)16-22(21)33-26(23)27(31)29(24)13-7-12-28(4)5/h8-11,15-16,24H,6-7,12-14H2,1-5H3 |
InChI Key |
FFSVWJVRAAPUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Key Findings :
- The target compound’s one-pot MCR synthesis outperforms older multistep methods in efficiency and substituent flexibility .
- Propoxyphenyl and dimethylaminopropyl groups may improve lipophilicity and target binding compared to trimethoxyphenyl or hydroxyethyl analogs .
Heterocyclic Analogues with Distinct Scaffolds
Table 2: Comparison with Pyrrolo[2,3-d]pyrimidine-diones and Related Heterocycles
Key Findings :
- Chromeno[2,3-c]pyrrole-3,9-diones exhibit simpler synthesis (one-pot vs. multistep) compared to pyrrolo[2,3-d]pyrimidine-diones .
- The dimethylaminopropyl group in the target compound may confer better blood-brain barrier penetration than polar hydroxy or methoxy substituents in analogs .
Structural and Functional Implications
- Substituent Effects: 6,7-Dimethyl groups: Enhance steric stability and modulate electron density in the chromeno-pyrrole core . 4-Propoxyphenyl: Extends π-conjugation and may improve binding to aromatic-rich biological targets (e.g., DNA topoisomerases) .
Synthetic Advantages :
Biological Activity
The compound 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components that contribute to its biological activity:
- Chromeno[2,3-c]pyrrole Core : Known for its diverse biological effects.
- Dimethylamino Propyl Group : Potentially enhances solubility and bioavailability.
- Propoxyphenyl Substituent : May contribute to receptor binding affinity.
Antioxidant Activity
Research indicates that compounds in the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. A study demonstrated that derivatives of chromeno[2,3-c]pyrrole showed a high degree of radical scavenging activity, suggesting that the compound may also possess similar properties .
Enzyme Inhibition
Certain derivatives have been reported to inhibit specific enzymes relevant to disease pathways. For instance, chromeno[2,3-c]pyrroles have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2, which is critical in viral replication . This suggests that our compound may also have antiviral potential.
Glucokinase Activation
Some studies have shown that chromeno[2,3-c]pyrroles act as glucokinase activators. This property is particularly relevant for managing glucose levels in diabetic conditions . The activation of glucokinase can enhance insulin secretion and improve glucose metabolism.
Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant potential of various chromeno derivatives, it was found that compounds similar to 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited IC50 values in the low micromolar range against DPPH radicals. This suggests potent antioxidant activity .
Study 2: Antiviral Properties
A recent investigation into the antiviral properties of chromeno derivatives revealed that certain compounds significantly reduced viral load in vitro. The study highlighted the importance of structural modifications in enhancing antiviral efficacy. The specific compound under review showed promise as a candidate for further development against viral infections .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
